

basic principles of (DHQD)₂PYR in enantioselective reactions

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Compound Focus: (DHQD)₂Pyr

CAS No.: 149725-81-5

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(DHQD)₂PYR Properties at a Glance

Property	Specification
CAS Number	149725-81-5 [1] [2]
Molecular Formula	C ₅₆ H ₆₀ N ₆ O ₄ [1] [2]
Molecular Weight	881.11 g/mol [1] [2]
Quality	97% [1]
Optical Rotation	[α] ²⁰ / _D -390° (c = 1.2 in methanol) [1]
Melting Point	247-250 °C [1] [2]
IUPAC Name	4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-

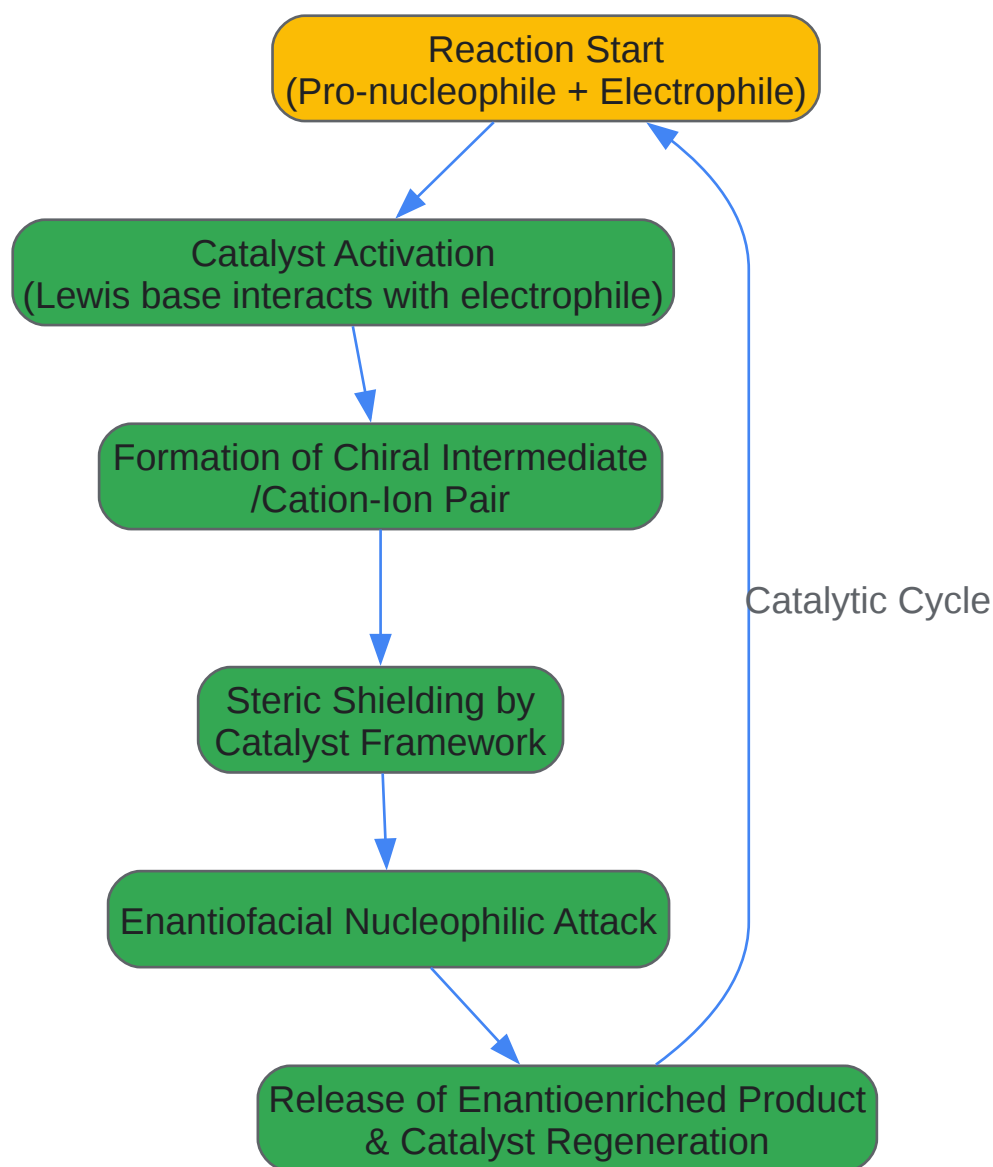
Property	Specification
	yl]oxymethyl]-6-methoxyquinoline [2]

Core Principles and Mechanism of Action

(DHQD)₂PYR belongs to the **cinchona alkaloid family**. Its enantioselective power comes from a well-defined three-dimensional structure that creates a **chiral pocket** to control the approach and orientation of reacting molecules.

- **Dimeric Structure:** The catalyst is a dimer of dihydroquinidine (DHQD) units linked by a pyrimidine "spacer" (2,5-diphenyl-4,6-pyrimidinediyl) [1] [2]. This rigid, U-shaped structure forms the chiral environment crucial for stereocontrol.
- **Mode of Action:** (DHQD)₂PYR typically acts as a **Lewis base catalyst**. It often interacts with an electrophile to form a chiral ion pair or intermediate. The bulky catalyst framework then shields one face of the intermediate, forcing the nucleophile to attack from the less hindered, enantioface, yielding the enantiomerically enriched product [3] [2].
- **Enantiocontrol:** The catalyst's configuration determines the product's stereochemistry. Using the pseudo-enantiomeric catalyst **(DHQ)₂PYR** typically yields the mirror-image (enantiomeric) product with similar efficiency [2].

The diagram below illustrates the general catalytic cycle for a reaction like the asymmetric allylation.



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Practical Applications in Synthesis

(DHQD)₂PYR is a versatile catalyst for constructing complex chiral molecules, as shown in these examples from recent literature.

Spirooxindole Synthesis via Michael/Cyclization Cascade

Spirooxindoles are privileged structures in drug discovery. An efficient synthesis uses (DHQD)₂PYR to catalyze a reaction between pyrazolones and isatylidene malononitriles [4].

- **Catalyst Loading:** 1 mol% [4]
- **Yield:** 96-99% [4]
- **Enantioselectivity:** Up to 91% ee [4]

Typical Experimental Protocol:

- Charge the reaction vessel with pyrazolone (1.0 equiv.) and isatylidene malononitrile (1.0 equiv.).
- Add anhydrous, aprotic solvent (e.g., toluene or DCM).
- Add (DHQD)₂PYR (1 mol%) to the reaction mixture.
- Stir the mixture at the specified temperature (often room temperature or lower) until reaction completion, monitored by TLC or LC-MS.
- Purify the product directly by flash column chromatography to obtain the spirooxindole derivative.

Catalytic Asymmetric Semi-Pinacol Rearrangement

This reaction constructs challenging chiral quaternary carbon centers. (DHQD)₂PYR catalyzes a fluorination/semi-pinacol rearrangement cascade [2].

- **Catalyst Loading:** 10-20 mol% [2]
- **Fluorinating Agent:** NFSI [2]
- **Temperature:** 10 °C [2]
- **Yield:** 29-73% [2]
- **Enantioselectivity:** 36-90% ee [2]

Stereochemical Control: The choice between (DHQD)₂PYR and (DHQ)₂PYR allows access to either enantiomer of the product. (DHQD)₂PYR produces products with (**αS**, **βS**) stereochemistry [2].

Asymmetric Dihydroxylation (AD)

While the Sharpless AD most famously uses (DHQ)₂PHAL and (DHQD)₂PHAL ligands, (DHQD)₂PYR can also be employed. Its performance is highly substrate-dependent [5].

The table below compares ligand performance in the asymmetric dihydroxylation of a specific alkene (**16**) during the synthesis of Fridamycin E [5].

Ligand	Yield	Enantiomeric Excess (ee)	Product Configuration
(DHQD) ₂ PYR	96%	30% [5]	R [5]
(DHQD) ₂ PHAL	98%	70% [5]	S [5]
(DHQD) ₂ DPP	98%	90% [5]	S [5]

This data highlights that **(DHQD)₂PYR is not a universal ligand** for asymmetric dihydroxylation. Screening different ligands is often necessary to achieve high enantioselectivity [5].

Key Considerations for Researchers

- **Ligand Selection:** As the dihydroxylation application shows, the "best" cinchona alkaloid ligand is reaction-specific. It's advisable to screen (DHQD)₂PYR against other ligands (e.g., (DHQD)₂PHAL, (DHQD)₂AQN) during reaction optimization [5] [3].
- **Handling and Storage:** (DHQD)₂PYR is a solid but should be handled with care. It is recommended to use personal protective equipment, including gloves and eyeshields [1]. Store in a cool, dry place, protected from light.

(DHQD)₂PYR is a powerful tool for installing chirality. Its success relies on creating a highly defined chiral space that guides the reaction along a single stereochemical pathway.

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